Bis(2-methyl-2-butanol)

Description

Significance of Tertiary Alcohols in Organic Synthesis and Industrial Chemistry

Tertiary alcohols are organic compounds where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. fiveable.me This structural feature imparts distinct reactivity and properties compared to primary and secondary alcohols. fiveable.menumberanalytics.com A key characteristic of tertiary alcohols is their resistance to oxidation under standard conditions, as the carbon atom bearing the hydroxyl group lacks a hydrogen atom. fiveable.mebritannica.com This stability makes them valuable in various chemical processes where oxidation of the alcohol is undesirable.

In organic synthesis, tertiary alcohols are crucial intermediates. britannica.comnih.gov They are often prepared through the reaction of Grignard reagents or organolithium compounds with ketones, a fundamental carbon-carbon bond-forming reaction. fiveable.me Furthermore, tertiary alcohols readily undergo dehydration reactions to form alkenes, which are versatile starting materials for the synthesis of polymers, pharmaceuticals, and other fine chemicals. solubilityofthings.comfiveable.me The stability of the tertiary carbocation intermediate formed during this process facilitates the reaction. fiveable.me

Industrially, tertiary alcohols and their derivatives have a broad spectrum of applications. For instance, tertiary butyl alcohol is used as a solvent, a denaturant for ethanol, and an octane (B31449) booster for gasoline. britannica.comatamanchemicals.com Their unique solvent properties, including their ability to dissolve a range of substances and their miscibility with other organic solvents, make them suitable for various industrial formulations such as paints, coatings, and resins. britannica.comiitk.ac.in

Overview of 2-Methyl-2-butanol (B152257) (tert-Amyl Alcohol) as a Model Compound in Chemical Studies

2-Methyl-2-butanol, commonly known as tert-amyl alcohol (TAA), is a branched pentanol (B124592) and a prominent example of a tertiary alcohol. atamanchemicals.comwikipedia.org It is a colorless liquid at room temperature with a camphor-like odor. wikipedia.orgnih.gov Its physical and chemical properties make it a useful model compound in a variety of chemical studies.

Table 1: Physicochemical Properties of 2-Methyl-2-butanol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 75-85-4 | scbt.com |

| Molecular Formula | C5H12O | scbt.com |

| Molar Mass | 88.15 g/mol | scbt.com |

| Appearance | Colorless liquid | wikipedia.org |

| Odor | Camphorous | wikipedia.org |

| Boiling Point | 101-103 °C | wikipedia.org |

| Melting Point | -9 °C | wikipedia.org |

| Density | 0.805 g/cm³ | wikipedia.org |

| Solubility in water | 120 g/L | wikipedia.org |

The synthesis of 2-methyl-2-butanol is typically achieved through the hydration of 2-methyl-1-butene (B49056) or 2-methyl-2-butene. ecoinvent.orgresearchgate.net

In research, 2-methyl-2-butanol is frequently used as a solvent. atamanchemicals.comscbt.com For example, it has been employed as a solvent in the synthesis of purine (B94841) nucleoside esters, which have potential antiviral and anticancer activities. nih.gov Its properties as a tertiary alcohol, particularly its resistance to oxidation, make it a suitable medium for reactions involving sensitive reagents. britannica.com Furthermore, its role as a fuel additive and its interactions in binary and ternary mixtures with other fuel components like isopropyl ether and heptane (B126788) have been the subject of thermophysical property studies, providing valuable data for the fuel industry. acs.org

Contextualization of Bis-Derivatives and Complex Formations Incorporating 2-Methyl-2-butanol Moieties

While "Bis(2-methyl-2-butanol)" itself is not a commonly referenced compound, the concept of molecules containing two 2-methyl-2-butanol-derived moieties is significant in various chemical contexts. chemspider.com These can be broadly categorized as bis-derivatives, where two tert-amyl groups are linked, and complex formations, where 2-methyl-2-butanol acts as a ligand.

One notable example of a bis-derivative is Di-tert-amyl peroxide . This organic peroxide contains two tert-amyl groups linked by a peroxide bridge (-O-O-). chemicalbook.com It is synthesized from 2-methyl-2-butanol and is primarily used as a radical initiator in polymerization processes, such as for ethylene (B1197577) and styrene. chemicalbook.comchemicalbook.com

Table 2: Properties of Di-tert-amyl peroxide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10508-09-5 | chemicalbook.com |

| Molecular Formula | C10H22O2 | nih.gov |

| Molar Mass | 174.28 g/mol | nih.gov |

| Appearance | Slightly yellowish, mobile liquid | chemicalbook.com |

| Boiling Point | 146 °C | chemicalbook.com |

| Density | 0.818 g/mL at 25 °C | chemicalbook.com |

Another class of derivatives includes tert-amyl esters . These are formed by the reaction of 2-methyl-2-butanol with carboxylic acids or their derivatives. google.comscribd.com For instance, the synthesis of tert-amyl esters via transesterification from methyl or ethyl esters in the presence of 2-methyl-2-butanol has been demonstrated. google.com

In the realm of coordination chemistry, 2-methyl-2-butanol can act as a solvent and a ligand in the formation of metal complexes. For example, it has been used as a solvent in the synthesis of chromium(III) salicylate (B1505791) and benzoate (B1203000) complexes from chromium trioxide. rasayanjournal.co.in There is also evidence of the formation of aluminum complexes involving 2-butanol (B46777) and 2-methyl-2,4-pentanediol, highlighting the ability of butanol isomers to participate in complex formation. habitablefuture.org In a reported synthesis of a dinuclear cobalt(II) bromide complex with 2-methylpyridine (B31789) N-oxide, n-butanol was found to be incorporated into the crystal structure as a solvate molecule, suggesting that 2-methyl-2-butanol could play a similar role in analogous systems. iucr.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

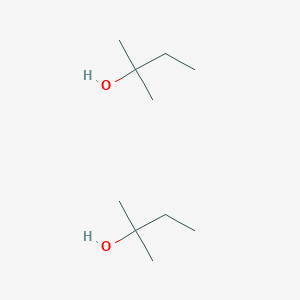

InChI |

InChI=1S/2C5H12O/c2*1-4-5(2,3)6/h2*6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLBQZCEYQQQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)O.CCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Butanol

Hydration of Alkenes

The hydration of alkenes is a fundamental and widely utilized method for the synthesis of alcohols. In the case of 2-methyl-2-butanol (B152257), specific isomers of methylbutene serve as the primary substrates for this reaction.

Catalytic Hydration of 2-Methyl-2-butene

The acid-catalyzed hydration of 2-methyl-2-butene is a direct and efficient route to produce 2-methyl-2-butanol. This reaction follows Markovnikov's rule, where the hydrogen atom of water adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the hydroxyl group adds to the more substituted carbon atom. The mechanism involves the protonation of the alkene by an acid catalyst, such as sulfuric acid (H₂SO₄), to form a stable tertiary carbocation intermediate. This carbocation is then attacked by a water molecule, acting as a nucleophile. Subsequent deprotonation of the resulting oxonium ion by a water molecule regenerates the acid catalyst and yields the final product, 2-methyl-2-butanol. researchgate.net

Similarly, the acid-catalyzed hydration of 2-methyl-1-butene (B49056) also produces 2-methyl-2-butanol as the major product. stackexchange.com The initial protonation of 2-methyl-1-butene leads to the formation of the same stable tertiary carbocation as in the hydration of 2-methyl-2-butene, thus resulting in the same alcohol product.

Reaction Scheme: Acid-Catalyzed Hydration of Methylbutene Isomers

| Reactant | Product |

|---|---|

| 2-Methyl-2-butene | 2-Methyl-2-butanol |

Industrial Scale Production Processes via Hydration

On an industrial scale, the hydration of isoamylenes (a mixture containing 2-methyl-2-butene and 2-methyl-1-butene) is the principal method for producing 2-methyl-2-butanol. To overcome the equilibrium limitations of this reaction, a process known as reactive distillation is often employed. This technique combines the chemical reaction and the separation of products in a single unit.

In this process, the hydration is typically carried out using a solid acid catalyst, such as a styrene-divinylbenzene resin containing sulfonic acid groups (an acid cation exchanger). The reaction is conducted in a distillation column packed with the catalyst. By carrying out the reaction near the boiling point of the isoamylenes, the product, 2-methyl-2-butanol, which has a higher boiling point, is continuously separated from the more volatile unreacted alkenes. This continuous removal of the product shifts the reaction equilibrium towards the formation of more alcohol, leading to higher conversion rates than what is achievable in a conventional reactor. Solvents like acetone (B3395972) may also be used to create a single homogeneous phase and enhance the reaction rate.

Reduction Reactions

Reduction reactions provide alternative pathways to synthesize 2-methyl-2-butanol from different functional groups, such as carboxylic acids and alkynes.

Reduction of Carboxylic Acids (e.g., Pivalic Acid)

2-Methyl-2-butanol can be prepared through the reduction of pivalic acid (2,2-dimethylpropanoic acid). chemicalbook.com This transformation requires a strong reducing agent capable of reducing a carboxylic acid to a primary alcohol. While specific reagents for this direct conversion to a tertiary alcohol are not commonly detailed, it would conceptually involve the reduction of the carboxyl group.

Reduction of Alkynes (e.g., 3-Methylbutynol)

A more extensively documented reduction pathway involves the hydrogenation of 3-methyl-1-butyn-3-ol (also known as 2-methyl-3-butyn-2-ol). This alkyne can be synthesized from the reaction of acetone and acetylene. The subsequent hydrogenation of 3-methyl-1-butyn-3-ol can be controlled to produce either the corresponding alkene (2-methyl-3-buten-2-ol) or, with complete reduction, the desired tertiary alcohol, 2-methyl-2-butanol. uu.nlmdpi.com

Various catalysts are effective for this hydrogenation, including palladium-based catalysts (e.g., Pd/γ-Al₂O₃) and copper-based nanocatalysts. uu.nlmdpi.com The reaction conditions, such as temperature, pressure, and choice of catalyst, are crucial in determining the selectivity of the reaction. Over-hydrogenation, which leads to the formation of 2-methyl-2-butanol, occurs when both the triple and double bonds of the starting material are fully saturated with hydrogen. uu.nl

Catalysts for Hydrogenation of 3-Methyl-1-butyn-3-ol

| Catalyst | Support | Outcome |

|---|---|---|

| Palladium (Pd) | γ-Alumina (γ-Al₂O₃) | Selective hydrogenation to 2-methyl-3-buten-2-ol or complete hydrogenation to 2-methyl-2-butanol depending on conditions. mdpi.com |

| Copper (Cu) Nanoparticles | Silica (SiO₂) | Can lead to over-hydrogenation, forming 2-methyl-2-butanol. uu.nl |

Grignard Reagent Applications (e.g., Acetone and Ethyl Grignard)

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. To synthesize the tertiary alcohol 2-methyl-2-butanol, a ketone is reacted with a Grignard reagent. Specifically, the reaction of acetone (propanone) with an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), is a classic method. stackexchange.com

The reaction proceeds via the nucleophilic addition of the ethyl group from the Grignard reagent to the electrophilic carbonyl carbon of acetone. This forms a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic aqueous workup protonates the alkoxide, yielding 2-methyl-2-butanol.

Purification and Isolation Techniques

Fractional distillation is a cornerstone technique in synthetic chemistry for the purification of liquid compounds, including 2-methyl-2-butanol (also known as tert-amyl alcohol). This method is particularly effective for separating components of a liquid mixture that have different boiling points. The efficiency of fractional distillation hinges on the establishment of a temperature gradient along a fractionating column, which allows for repeated vaporization and condensation cycles. Each of these cycles enriches the vapor phase with the more volatile component.

The purification of 2-methyl-2-butanol to a high degree of purity is crucial for its various applications. Commercially available 2-methyl-2-butanol, often synthesized via the hydration of isoamylene, is subsequently purified by distillation to achieve purities of 99.5% or higher. tert-amylalcohol.com

Principles of Fractional Distillation for Purity Enhancement

The separation of 2-methyl-2-butanol from impurities with closely related boiling points relies on the principles of vapor-liquid equilibrium. The effectiveness of the separation is largely dependent on the efficiency of the fractionating column, which is often described in terms of theoretical plates. A theoretical plate represents a single cycle of vaporization and condensation. A higher number of theoretical plates in a column leads to a better separation of liquids with close boiling points. amrita.edurochester.edu

Several factors influence the efficiency of fractional distillation in enhancing the purity of 2-methyl-2-butanol:

Column Efficiency: The design of the fractionating column, including its length and the type of packing material (e.g., Raschig rings, Vigreux indentations, or structured packing), significantly impacts the number of theoretical plates and, consequently, the separation efficiency. amrita.edu

Reflux Ratio: This is the ratio of the amount of condensed vapor returned to the column to the amount of condensed vapor collected as distillate. A higher reflux ratio generally leads to a better separation and higher purity of the collected fraction, but it also requires a longer distillation time.

Temperature Gradient: A stable and consistent temperature gradient along the column is essential for effective separation.

Boiling Point Difference: The greater the difference in boiling points between 2-methyl-2-butanol and its impurities, the easier the separation by fractional distillation.

Detailed Research Findings

The challenge of separating closely boiling isomers is highlighted in research on the separation of 2-methylbutanol and 3-methylbutanol, which have a boiling point difference of only 2.8°C. To achieve a purity of over 99%, a distillation column with a high number of theoretical plates (150) was required. This demonstrates the capability of high-efficiency fractional distillation to separate compounds with very similar physical properties.

A patent concerning the separation of t-amyl alcohol (2-methyl-2-butanol) from isobutanol, which have boiling points of 102.4°C and 108.1°C respectively, provides insight into the relationship between the number of theoretical plates and the achievable purity. While the patent focuses on extractive distillation, the data on the number of plates required for a certain purity level in conventional rectification is illustrative of the principles of fractional distillation.

Data on Theoretical Plates for Purity Enhancement

The following table, derived from data presented in a patent on the separation of t-amyl alcohol, illustrates the number of theoretical plates required to achieve 99% purity when separating two components with a certain relative volatility. This data can be considered representative of the requirements for purifying 2-methyl-2-butanol from a closely boiling impurity. google.com

| Relative Volatility | Theoretical Plates Required for 99% Purity (at Minimum Reflux) | Actual Plates Required (at 75% Efficiency and Minimum Reflux) |

|---|---|---|

| 1.165 | 80 | 104 |

| 1.4 | 36 | 47 |

| 1.6 | 27 | 35 |

| 1.8 | 22 | 28 |

| 2.0 | 18 | 24 |

| 2.2 | 16 | 21 |

This table demonstrates that as the relative volatility between the two components increases (i.e., the difference in their boiling points becomes larger), the number of theoretical and actual plates required for a high-purity separation decreases significantly. For the purification of 2-methyl-2-butanol, the specific impurities present will determine the relative volatility and thus the necessary distillation column efficiency.

Reactivity and Reaction Mechanisms of 2 Methyl 2 Butanol

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition of 2-methyl-2-butanol (B152257) (2M2BOH) has been investigated through shock tube and computational studies, providing insight into its high-temperature behavior. These studies are crucial for understanding its combustion chemistry and the effect of branching on the decomposition kinetics of alcohols. nih.govacs.org

A proposed reaction model to simulate the combustion chemistry of 2M2BOH consists of 48 reactions and involves 39 different species. nih.govacs.org This model shows good agreement between experimentally measured and simulated mole fractions for the reactant and its products. nih.govacs.org

The pyrolysis of 2-methyl-2-butanol proceeds through two primary types of unimolecular reaction pathways: homolytic bond cleavages and H₂O-elimination reactions. acs.org The homolytic bond cleavage reactions are energetically barrierless, leading to the formation of radicals. acs.org In contrast, the H₂O-elimination reactions must overcome an intrinsic energy barrier on the potential energy surface. acs.org The rate coefficients for these unimolecular dissociation, isomerization, and H₂O-elimination pathways have been calculated using the Rice–Ramsperger–Kessel–Marcus (RRKM)/Master equation theory. nih.govacs.org

During high-temperature pyrolysis, 2-methyl-2-butanol undergoes cleavage of both its carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. acs.org These homolytic bond fission reactions are designated as R1 through R5 in mechanistic studies. acs.org The rate coefficients for these specific bond cleavage pathways have been calculated using variational transition-state theory. nih.govacs.org These reactions are responsible for the initial breakdown of the molecule into smaller radical species. acs.org

Table 2: Proposed Homolytic Bond Cleavage Reactions in 2-Methyl-2-butanol Pyrolysis

| Reaction Path | Bond Cleaved | Products |

|---|---|---|

| R1 | C-C | Methyl radical + Hydroxy-propyl radical |

| R2 | C-C | Ethyl radical + Hydroxy-propyl radical |

| R3 | C-O | Hydroxyl radical + tert-Pentyl radical |

| R4 | C-C | Methyl radical + 1-hydroxy-1-methylethyl radical |

This table outlines the primary C-C and C-O bond cleavage pathways identified during the pyrolysis of 2-methyl-2-butanol. acs.org

Alongside bond cleavage, 2-methyl-2-butanol also decomposes via H₂O-elimination, also known as dehydration. acs.org This process is a key pathway in the thermal decomposition of alcohols and leads to the formation of alkenes. study.com For 2-methyl-2-butanol, a tertiary alcohol, this elimination proceeds through a unimolecular (E1) mechanism, particularly under acidic conditions. study.comchegg.com The reaction involves the formation of a tertiary carbocation intermediate, which then loses a proton to form a mixture of alkene isomers. chegg.com

The primary products of this dehydration are 2-methyl-2-butene (the major product, consistent with Zaitsev's rule) and 2-methyl-1-butene (B49056) (the minor product). chegg.comprexams.com Computational studies employing the Rice–Ramsperger–Kessel–Marcus (RRKM)/Master equation have been used to calculate the rate coefficients for these H₂O-elimination and associated isomerization pathways. nih.govacs.org

Aqueous-Phase Oxidative Reactions

In aqueous environments, the reactivity of 2-methyl-2-butanol is influenced by the presence of oxidizing agents and acidic catalysts.

The reaction of 2-methyl-2-butanol in aqueous solutions containing sulfuric acid (H₂SO₄) primarily results in acid-catalyzed dehydration to form alkenes, as discussed in the pyrolysis section. chegg.comprexams.comyoutube.com When a strong oxidizing agent like hydrogen peroxide (H₂O₂) is also present, the reaction landscape becomes more complex. Studies on structurally similar compounds, such as 2-methyl-3-buten-2-ol (MBO), show that multiphase acid-catalyzed oxidation with H₂O₂ significantly enhances reactive uptake compared to solutions with H₂SO₄ alone. rsc.org This suggests that 2-methyl-2-butanol would also be susceptible to oxidation in H₂SO₄-H₂O₂ systems. The further reactions of any resulting carbonyl products can proceed in the acidic solution. rsc.org The material is also known to be incompatible with strong oxidizing agents, which can create a fire hazard. scbt.com

Catalytic Transformations (as a Reactant)

2-Methyl-2-butanol, as a tertiary alcohol, can participate in alcoholysis reactions, serving as a nucleophile in the ring-opening of epoxides such as styrene oxide. These reactions are typically catalyzed by Brønsted or Lewis acids. The mechanism for the acid-catalyzed ring-opening of styrene oxide involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. ustc.edu.cn

The subsequent nucleophilic attack by the alcohol can proceed via an Sɴ1 or Sɴ2 mechanism. In the case of styrene oxide, the presence of the phenyl group stabilizes the formation of a benzylic carbocation intermediate, favoring an Sɴ1-like pathway. ustc.edu.cn The alcohol, in this case, 2-methyl-2-butanol, attacks the more substituted carbon atom.

Research on the alcoholysis of styrene oxide has shown that the steric hindrance of the alcohol nucleophile plays a significant role in the reaction rate. Studies comparing different alcohols have demonstrated that bulkier alcohols, such as tertiary alcohols, react more slowly than less hindered primary alcohols like methanol (B129727) or ethanol under identical conditions. ustc.edu.cn While specific data for 2-methyl-2-butanol is limited, its reactivity is expected to be lower than that of smaller primary or secondary alcohols due to its bulky tert-amyl group.

Table 2: General Conditions for Acid-Catalyzed Alcoholysis of Styrene Oxide

| Epoxide | Alcohol Type | Catalyst Type | General Mechanism | Key Influencing Factor |

|---|---|---|---|---|

| Styrene Oxide | Tertiary (e.g., 2-Methyl-2-butanol) | Brønsted Acid (e.g., MIL-101-SO3H) | Sɴ1-like | Steric hindrance of the alcohol |

In the field of synthetic organic chemistry, alcohols have emerged as versatile alkylating agents in transition metal-catalyzed C-H functionalization reactions. mdpi.com These methods provide a direct and atom-economical way to form new carbon-carbon bonds. 2-Methyl-2-butanol, as a tertiary alcohol, can serve as a source of the tert-amyl group in such transformations.

One prominent strategy is the auto-transfer hydrogenative (ATH) reaction, often used for the C-alkylation of methyl heteroarenes. mdpi.com This process typically involves a transition metal catalyst (based on Ir, Ru, Ni, Co, etc.) and occurs in three main steps:

The transition metal catalyst dehydrogenates the alcohol to form a corresponding carbonyl compound and a metal-hydride species.

The alkyl heteroarene undergoes a base-promoted condensation with the in-situ generated carbonyl compound.

The resulting unsaturated intermediate is then hydrogenated by the metal-hydride species to yield the final alkylated product. mdpi.com

Another modern approach involves the merger of photoredox and hydrogen atom transfer (HAT) catalysis. nih.govnih.gov This dual catalytic system allows for the use of unactivated alcohols as latent alkylating agents under mild conditions. nih.gov The mechanism involves the generation of a carbon-centered radical from the alcohol via a spin-center shift pathway, which then adds to a protonated heteroarene. nih.gov This strategy has been successfully applied to a diverse range of alcohols for the late-stage functionalization of complex molecules. nih.govnih.gov Although tertiary alcohols are viable substrates in these reactions, the specific application of 2-methyl-2-butanol is a developing area of research.

Table 3: Methodologies for C-H Functionalization Using Alcohols

| Reaction Type | Catalyst Type | Alcohol Role | General Mechanism | Byproduct |

|---|---|---|---|---|

| Auto-Transfer Hydrogenation (ATH) | Transition Metals (Ir, Ru, Ni, Co, Fe, Mn) | Alkylation Agent | Dehydrogenation-Condensation-Hydrogenation | Water |

| Dual Catalysis | Photoredox and Hydrogen Atom Transfer (HAT) Catalysts | Latent Alkylation Agent | Radical-mediated Spin-Center Shift (SCS) | Water |

Derivatization Strategies for Analytical and Synthetic Applications

Silylation Derivatization for Chromatographic Analysis

Silylation is one of the most prevalent derivatization techniques, involving the replacement of an active hydrogen atom in a functional group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. omicsonline.org This process significantly reduces the polarity of the molecule, disrupts intermolecular hydrogen bonding, and increases its thermal stability and volatility. semanticscholar.org For sterically hindered tertiary alcohols like 2-methyl-2-butanol (B152257), selecting the appropriate silylating reagent and reaction conditions is critical for achieving a complete and rapid reaction. sigmaaldrich.com

Several powerful silylating reagents are available to form trimethylsilyl ethers from alcohols. The choice of reagent depends on the reactivity of the alcohol, with hindered tertiary alcohols requiring more potent reagents or the use of a catalyst. sigmaaldrich.com

Key reagents for trimethylsilylation include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A versatile and widely used reagent that reacts quickly and quantitatively with alcohols. caltech.edu Its by-products are volatile, which is advantageous for direct injection into a gas chromatograph. tcichemicals.com

N,O-Bis(trimethylsilyl)acetamide (BSA) : Similar in reactivity to BSTFA, it is also effective for derivatizing alcohols. However, its by-products are less volatile than those of BSTFA, which can sometimes interfere with chromatographic analysis. tcichemicals.com

Trimethylchlorosilane (TMCS) : While it can be used as a primary silylating agent, TMCS is more commonly employed as a catalyst in small amounts (e.g., 1%) with reagents like BSTFA or BSA. sigmaaldrich.comresearchgate.net It enhances the silylating power of the main reagent, making it particularly effective for derivatizing sterically hindered hydroxyl groups. sigmaaldrich.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Considered one of the most powerful silylating reagents for forming TMS derivatives. sigmaaldrich.com Its by-product, N-methyltrifluoroacetamide, is highly volatile, preventing interference in GC analysis. sigmaaldrich.comnih.gov

Trimethylsilyl imidazole (B134444) (TMSI) : Another potent reagent, particularly effective for derivatizing hydroxyl groups.

The general reactivity for silylation is influenced by steric hindrance, following the order: primary alcohol > secondary alcohol > tertiary alcohol. sigmaaldrich.com Therefore, for a compound like Bis(2-methyl-2-butanol), a strong reagent, often with a catalyst and heating, is necessary to ensure the reaction proceeds to completion. caltech.edu

| Reagent | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful reagent with volatile by-products. caltech.edutcichemicals.com | General purpose silylation for GC analysis. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very powerful reagent with highly volatile by-products. sigmaaldrich.com | Derivatization of hindered alcohols and other functional groups. sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase reactivity. sigmaaldrich.com | Added to BSTFA or BSA for derivatizing hindered groups. researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Effective reagent, but by-products are less volatile than BSTFA's. tcichemicals.com | Silylation of amino acids and alcohols. |

The primary goal of silylating compounds like Bis(2-methyl-2-butanol) is to make them suitable for GC-MS analysis. sigmaaldrich.com The resulting trimethylsilyl ethers are significantly more volatile and less polar than the parent alcohol. This transformation leads to improved chromatographic performance, characterized by sharper, more symmetrical peaks and reduced retention times.

The utility of this derivatization is confirmed by the existence of mass spectral data for the trimethylsilyl derivative of 2-methyl-2-butanol in spectral libraries such as that of the National Institute of Standards and Technology (NIST). nist.gov This indicates that trimethylsilylation is a standard and effective method for the GC-MS analysis of this tertiary alcohol. In mass spectrometry, the TMS derivatives often produce characteristic fragmentation patterns, including a prominent ion at m/z 73 ([Si(CH₃)₃]⁺), which aids in their identification. omicsonline.org The molecular ion peak is also typically more stable and abundant in the silylated derivative compared to the underivatized alcohol, facilitating accurate molecular weight determination.

While derivatization is a cornerstone of GC-MS analysis for polar compounds, it is less frequently required for LC-MS/MS, as liquid chromatography can accommodate a wider range of polar and non-volatile analytes. mdpi.com However, derivatization can be strategically employed in LC-ESI-MS/MS to enhance the sensitivity of the analysis. nih.gov The goal is typically to improve the ionization efficiency of the target analyte in the electrospray source.

For alcohols, derivatization can introduce a permanently charged moiety or a group that is more easily protonated or deprotonated, leading to a stronger signal in the mass spectrometer. While silylation is not a common derivatization strategy for LC-ESI-MS/MS due to the potential for hydrolysis of the TMS ether in aqueous mobile phases, other derivatizing agents that attach a cationic or easily ionizable group can be used to significantly lower the limits of detection. mdpi.com

Esterification Derivatization

Esterification is another fundamental derivatization reaction for hydroxyl groups. The reaction converts the alcohol into an ester, which is typically less polar and more volatile. However, the direct esterification of tertiary alcohols like 2-methyl-2-butanol with a carboxylic acid (Fischer esterification) is notoriously difficult. google.com This is due to significant steric hindrance around the tertiary carbon atom and the propensity of the tertiary carbocation intermediate to undergo elimination to form an alkene under the strongly acidic conditions required for the reaction. google.comchemguide.co.uk

Reagents composed of boron trifluoride (BF₃) in an alcohol, such as butanol or methanol (B129727), are widely used in analytical chemistry. sigmaaldrich.comsigmaaldrich.com It is important to clarify that the primary application of these reagents is for the esterification of carboxylic acids, not alcohols. seafdec.org In this procedure, the BF₃ acts as a Lewis acid catalyst to promote the reaction between a carboxylic acid and the alcohol solvent (e.g., butanol), converting the acid into its corresponding butyl ester for GC analysis. sigmaaldrich.comsigmaaldrich.com

Therefore, a BF₃/Butanol reagent would be used to analyze carboxylic acids by reacting them with butanol, rather than as a method for derivatizing the hydroxyl group of Bis(2-methyl-2-butanol) itself. The direct esterification of a tertiary alcohol using this method is generally not feasible due to the aforementioned challenges of steric hindrance and elimination reactions. cdnsciencepub.com

As noted, the primary context for esterification in derivatization for chromatography is often the analysis of carboxylic acids. masterorganicchemistry.com In this scenario, an alcohol is used as a reagent. While primary and secondary alcohols are commonly used for this purpose, the use of a tertiary alcohol like 2-methyl-2-butanol would be inefficient for the reasons previously described. google.com

To achieve the esterification of a tertiary alcohol, more reactive acylating agents are required. Instead of a carboxylic acid, an acid anhydride (B1165640) or an acid chloride can be used under specific catalytic conditions. google.com For example, reacting a tertiary alcohol with an acid anhydride in the presence of a reusable solid catalyst has been shown to produce the corresponding tertiary ester with high conversion and selectivity, avoiding the harsh conditions that lead to dehydration. google.com

| Method | Reactants | Catalyst | Applicability to Tertiary Alcohols |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Inefficient; prone to elimination/dehydration. google.com |

| BF₃-Alcohol Method | Carboxylic Acid + Alcohol (e.g., Methanol, Butanol) | Boron Trifluoride (BF₃) | Used to derivatize the carboxylic acid, not the alcohol. sigmaaldrich.comseafdec.org |

| Acid Anhydride Method | Tertiary Alcohol + Acid Anhydride | Solid Lewis Acid Catalyst (e.g., Indium Halide) | Effective for producing tertiary esters with high selectivity. google.com |

| Acid Chloride Method | Tertiary Alcohol + Acid Chloride | Base (e.g., Pyridine) | A common and effective laboratory method for ester synthesis. |

Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural nuances of 2-methyl-2-butanol (B152257), particularly concerning its different spatial arrangements or conformations.

Vibrational spectroscopy, specifically when combined with supersonic jet expansions (Raman jet spectroscopy), is a powerful tool for analyzing the conformational isomers of 2-methyl-2-butanol. In the isolated, low-temperature environment of a supersonic jet, the molecules are cooled to their lowest energy states, simplifying the spectrum and allowing for the distinct identification of different conformers. goettingen-research-online.de Research has utilized this technique to test and refine computational models that predict the vibrational frequencies of various alcohol conformers. goettingen-research-online.deresearchgate.net For 2-methyl-2-butanol, this analysis helps to experimentally verify the calculated structures and their relative stabilities. goettingen-research-online.de

A key focus of vibrational spectroscopy on alcohols is the O-H stretching region, as its frequency is highly sensitive to the local chemical environment and the specific conformation of the molecule. researchgate.net Torsion around the C-O bond in alcohols like 2-methyl-2-butanol gives rise to different conformers, each with a unique OH stretching fundamental wavenumber. goettingen-research-online.de

Computational models, validated by experimental data from techniques like Raman jet spectroscopy, can predict these wavenumbers with high accuracy. researchgate.net For tertiary alcohols like 2-methyl-2-butanol, different conformers exhibit distinct OH stretching frequencies. A model applying empirical anharmonicity corrections to harmonic calculations has been developed to predict these wavenumbers, with the PBE0-D3 electronic structure method identified as being particularly effective. goettingen-research-online.deresearchgate.net The spectrum of 2-methyl-2-butanol was recorded using a setup involving a Verdi V5 laser (532 nm) and a liquid nitrogen-cooled CCD-camera. goettingen-research-online.de

The table below presents the predicted OH stretching fundamental wavenumbers for different conformers of 2-methyl-2-butanol. researchgate.net

| Conformer | Predicted OH Stretching Wavenumber (cm⁻¹) |

| Gghom | 3637 |

| Tt | 3642 |

| Gt | 3646 |

Table 1: Predicted OH stretching wavenumbers for conformers of 2-methyl-2-butanol.

Chromatographic Methods for Detailed Analysis

Chromatography is essential for separating 2-methyl-2-butanol from other components in a mixture, allowing for both its identification and quantification.

Gas chromatography (GC) is a widely used technique for analyzing volatile compounds like 2-methyl-2-butanol. bartleby.com It is effective in determining the purity of a sample and quantifying the relative amounts of different components within a mixture. bartleby.com For instance, in chemical reactions such as the dehydration of 2-methyl-2-butanol to form alkenes, GC can be used to analyze the final product mixture. bartleby.com This analysis can confirm the presence of the desired alkene products (2-methyl-1-butene and 2-methyl-2-butene) and determine if any unreacted 2-methyl-2-butanol remains. bartleby.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govhmdb.ca As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. restek.com 2-Methyl-2-butanol can be used as an analytical standard for its determination in various matrices, such as cherimoya fruit and multivitamin syrups, using GC-MS. sigmaaldrich.com The technique is also employed for the analysis of organic compounds in environmental samples, such as drinking water. nih.gov The mass spectrum of 2-methyl-2-butanol shows characteristic fragment ions that allow for its unambiguous identification. restek.com

Thermodynamic and Transport Property Measurements in Mixtures

Understanding the thermodynamic and transport properties of 2-methyl-2-butanol in mixtures is crucial for chemical process design and for comprehending intermolecular interactions.

Densities, viscosities, and refractive indices have been measured for binary mixtures of 2-methyl-2-butanol with various organic solvents, including isopropyl ether and heptane (B126788), over different temperatures and mole fractions. researchgate.net Similar studies have also been conducted on mixtures with 1-alkanols (from 1-hexanol (B41254) to 1-nonanol). bohrium.com These experimental data are used to calculate excess properties, such as excess molar volume and deviations in dynamic viscosity, which provide insight into the nature and strength of intermolecular interactions between the mixed components. bohrium.comresearchgate.net

For example, negative excess molar volumes in mixtures of 2-methyl-2-butanol and 1-alkanols suggest strong attractive forces between the molecules. bohrium.com Isobaric specific heat capacities for mixtures of 2-methyl-2-butanol and heptane have also been measured, allowing for the calculation of excess molar heat capacities. researchgate.net These results are interpreted in terms of the self-association of the alcohol and the non-specific interactions between the component molecules. researchgate.net

The table below summarizes some of the properties measured for binary mixtures containing 2-methyl-2-butanol.

| Mixture Component | Property Measured | Temperature Range (K) |

| Isopropyl Ether | Density, Viscosity, Refractive Index | 298.15 - 313.15 |

| Heptane | Density, Viscosity, Refractive Index | 298.15 - 313.15 |

| Heptane | Isobaric Specific Heat Capacity | 284 - 368 |

| 1-Alkanols (1-Hexanol to 1-Nonanol) | Density, Dynamic Viscosity | 293.15 - 323.15 |

Table 2: Investigated properties of binary mixtures containing 2-methyl-2-butanol. researchgate.netbohrium.comresearchgate.net

Vapor-Liquid Equilibria (VLE) Studies of Binary Systems

No specific experimental VLE data sets for binary systems containing di-tert-amyl ether were found.

Excess Enthalpy and Excess Volume Determinations

No published studies detailing the excess enthalpy (HE) or excess volume (VE) of binary mixtures involving di-tert-amyl ether were identified.

Molar Heat Capacities of Mixtures

Data on the molar heat capacities of mixtures containing di-tert-amyl ether could not be located.

Ultrasonic and Dielectric Studies of Molecular Association and Dynamics

No research articles focusing on the ultrasonic and dielectric properties of di-tert-amyl ether to study molecular association and dynamics were found.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Molecular and Vibrational Properties

Quantum chemical calculations are fundamental to predicting the molecular and vibrational properties of Bis(2-methyl-2-butanol). Methodologies like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics are employed to model its electronic structure and dynamic behavior with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For Bis(2-methyl-2-butanol), DFT calculations can be utilized to determine optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and thermodynamic properties like enthalpy of formation. These calculations provide a static picture of the molecule's most stable configuration and its intrinsic electronic characteristics.

Ab Initio Molecular Dynamics Simulations

To understand the dynamic behavior of Bis(2-methyl-2-butanol), Ab Initio Molecular Dynamics (AIMD) simulations are employed. AIMD combines classical molecular dynamics with electronic structure calculations, allowing for the simulation of molecular motion over time. This approach can reveal information about the conformational flexibility of the molecule, intramolecular and intermolecular interactions, and the influence of temperature on its structure and dynamics.

Prediction of Vibrational Wavenumbers and Conformational Energies

The vibrational spectrum of Bis(2-methyl-2-butanol) can be predicted using quantum chemical calculations. By calculating the harmonic frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data. Furthermore, computational methods can be used to explore the potential energy surface of the molecule, identifying different stable conformers and calculating their relative energies. This information is crucial for understanding the conformational landscape of Bis(2-methyl-2-butanol).

Kinetic Modeling and Reaction Pathway Simulation

Kinetic modeling and reaction pathway simulations are essential for understanding the chemical reactivity of Bis(2-methyl-2-butanol). These computational techniques allow for the prediction of reaction rates and the elucidation of complex reaction mechanisms.

Variational Transition-State Theory for Reaction Rate Coefficients

Variational Transition-State Theory (VTST) is an advanced computational method used to calculate the rate coefficients of chemical reactions. For reactions involving Bis(2-methyl-2-butanol), VTST can provide accurate predictions of reaction rates by locating the transition state and accounting for variational effects. This is particularly important for reactions with no clear energy barrier.

Rice–Ramsperger–Kessel–Marcus/Master Equation Calculations

For unimolecular reactions of Bis(2-methyl-2-butanol), the Rice–Ramsperger–Kessel–Marcus (RRKM) theory combined with master equation calculations can be used to model the pressure and temperature dependence of reaction rates. This statistical theory is crucial for understanding the kinetics of reactions in various environments, from atmospheric conditions to combustion processes. The master equation approach allows for the modeling of collisional energy transfer, providing a comprehensive picture of the reaction dynamics.

Thermodynamic Modeling of Mixtures and Solutions

There is no published information on the thermodynamic modeling of mixtures and solutions containing "Bis(2-methyl-2-butanol)." Consequently, data for the following subsections are unavailable.

No studies were found that apply Wilson, NRTL, UNIQUAC, or other local composition models to the phase equilibria of mixtures involving "Bis(2-methyl-2-butanol)."

No literature exists on the use of the Redlich-Kister equation to model the non-ideal behavior of solutions containing "Bis(2-methyl-2-butanol)."

There are no predictive modeling studies using UNIFAC-Dortmund, COSMO-RS, or similar methods for the properties of mixtures with "Bis(2-methyl-2-butanol)."

No Abraham model correlations have been developed for solute transfer or solubility prediction related to "Bis(2-methyl-2-butanol)."

Molecular Interaction Studies

No studies on the molecular interactions of "Bis(2-methyl-2-butanol)" have been published in the scientific literature.

Investigation of Self-Association Phenomena in Alcohol Systems

Alcohols are known to form clusters in the liquid phase through hydrogen bonding. In the case of 2-methyl-2-butanol (B152257), also known as tert-amyl alcohol, the bulky tertiary structure introduces significant steric hindrance around the hydroxyl group, which influences the extent and nature of this self-association. While extensive quantum chemical studies specifically detailing the dimer of 2-methyl-2-butanol are not widely available in the literature, significant insights can be drawn from computational studies on its isomers and the closely related tert-butanol.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the vibrational spectra of different conformers of tert-amyl alcohol. These studies provide a foundational understanding of the monomer's properties before self-association occurs. For instance, calculations at the B3LYP/6-311+G** level of theory have helped in assigning the vibrational frequencies of the gauche-gauche conformer, which is considered a significant contributor to the equilibrium mixture. This theoretical groundwork is crucial for interpreting experimental spectra and understanding how these vibrational modes are perturbed upon hydrogen bond formation.

The table below, based on computational studies of tert-butanol dimers, illustrates the typical energetic parameters associated with hydrogen bond formation in sterically hindered tertiary alcohols.

| Dimer Configuration | Method | Basis Set | Interaction Energy (kcal/mol) | O-H···O Distance (Å) |

| tert-Butanol Dimer (cyclic) | MP2 | 6-311+G(2df,2pd) | -5.8 | 2.85 |

| tert-Butanol Dimer (linear) | MP2 | 6-311+G(2df,2pd) | -4.5 | 2.95 |

Note: The data presented is for tert-butanol as a close analog to 2-methyl-2-butanol, illustrating the principles of self-association in tertiary alcohols.

The formation of hydrogen bonds in these dimers leads to characteristic shifts in the vibrational frequencies of the O-H group. Theoretical calculations predict a significant redshift (a decrease in frequency) of the O-H stretching vibration upon dimerization, which is a key spectroscopic indicator of hydrogen bonding. This theoretical prediction aligns with experimental infrared spectroscopy observations of bulk alcohols.

Molecular dynamics (MD) simulations have also been used to study the structure of liquid tert-butyl alcohol. These simulations indicate a "frustrated" hydrogen-bonded system where the steric hindrance of the tert-butyl group prevents the formation of extended, linear hydrogen-bonded chains that are common in less hindered primary alcohols. Instead, the liquid structure is characterized by a mix of monomers, dimers, and small oligomers. This picture is expected to be very similar for liquid 2-methyl-2-butanol.

Characterization of Non-Specific Interactions in Binary Mixtures

Beyond the strong, directional hydrogen bonds that drive self-association, the behavior of 2-methyl-2-butanol in binary mixtures is also governed by weaker, non-specific interactions, such as van der Waals forces (including dispersion, dipole-dipole, and dipole-induced dipole interactions). The nature and strength of these interactions depend on the properties of the other component in the mixture.

Mixtures with Nonpolar Solvents:

In binary mixtures of 2-methyl-2-butanol with nonpolar solvents like alkanes (e.g., heptane), the dominant non-specific interactions are dispersion forces. rsc.org These forces arise from temporary fluctuations in the electron distribution within the molecules. The bulky alkyl group of 2-methyl-2-butanol contributes significantly to these interactions. Theoretical models and simulations of alcohol-alkane mixtures show that the presence of the nonpolar solvent disrupts the hydrogen-bonded network of the alcohol. rsc.org At the molecular level, the nonpolar solvent molecules surround the alkyl chains of the alcohol, leading to a micro-segregated structure. The interactions in these systems are a balance between the enthalpy gained from dispersion forces and the entropy gained from breaking the alcohol's hydrogen-bonded structure.

Mixtures with Polar Aprotic Solvents:

When 2-methyl-2-butanol is mixed with polar aprotic solvents (e.g., ethers), the interaction landscape becomes more complex. In addition to dispersion forces, dipole-dipole and dipole-induced dipole interactions come into play. The ether molecule, with its polar C-O-C bond, can act as a hydrogen bond acceptor for the hydroxyl group of 2-methyl-2-butanol. However, these interactions are generally weaker than the alcohol-alcohol hydrogen bonds. Computational studies on alcohol-ether mixtures help to elucidate the balance between the disruption of alcohol self-association and the formation of new alcohol-ether hydrogen bonds.

The following table summarizes the types of non-specific interactions that are prominent in different binary mixtures of 2-methyl-2-butanol.

| Mixture Component | Dominant Non-Specific Interaction(s) | Expected Structural Effect |

| Alkane (e.g., Heptane) | Dispersion forces | Disruption of alcohol hydrogen-bond network; micro-segregation. |

| Ether (e.g., Isopropyl Ether) | Dispersion forces, Dipole-dipole interactions | Competition between alcohol self-association and alcohol-ether hydrogen bonding. |

| Aromatic Solvent (e.g., Benzene) | Dispersion forces, π-stacking interactions | Weak interactions with the alkyl part of the alcohol. |

Molecular dynamics simulations of similar systems, such as 2-butanol (B46777) in aqueous solutions, have provided detailed insights into the interplay of hydrophobic and hydrophilic interactions. nih.gov These studies show a tendency for alcohol molecules to aggregate at higher concentrations, driven by the hydrophobic effect, which is a manifestation of the system's tendency to minimize the disruption of the water's hydrogen-bonded network. A similar behavior, driven by the solvophobic effect, would be expected for 2-methyl-2-butanol in polar, protic solvents.

Role of 2 Methyl 2 Butanol As a Solvent in Advanced Chemical Processes

Applications in Organic Synthesis

In the realm of organic synthesis, the choice of solvent can significantly influence the outcome of a reaction, affecting reaction rates, yields, and selectivity. 2-Methyl-2-butanol (B152257) has emerged as a beneficial solvent in several modern synthetic methodologies.

Solvent for Palladium(II)-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The solvent plays a critical role in these transformations, influencing the solubility of reagents and the stability of catalytic intermediates. While a wide array of solvents are utilized in these reactions, tertiary alcohols like 2-methyl-2-butanol have demonstrated particular utility.

In the context of palladium-catalyzed coupling of secondary and tertiary alkyl bromides with nitrogen nucleophiles, studies have shown that the use of tertiary alcohols as solvents leads to higher yields of the desired N-alkyl imine product compared to other solvent classes. epa.gov For instance, in the reaction of 3-bromo-1-phenylbutane with benzophenone imine catalyzed by a palladium complex, the use of tert-amyl alcohol as a solvent resulted in a notable product yield.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Yield (%) |

| 3-bromo-1-phenylbutane | Benzophenone imine | [Pd(allyl)Cl]2 / Cy2t-BuP | tert-Amyl alcohol | 75 |

This table illustrates the effectiveness of tert-amyl alcohol as a solvent in a specific palladium-catalyzed amination reaction, showcasing a significant yield.

The beneficial effect of tertiary alcohol solvents in these reactions highlights their potential for broader application in other palladium-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura, Heck, and Sonogashira couplings. The ability of 2-methyl-2-butanol to facilitate these complex transformations underscores its importance as a valuable solvent in the synthetic chemist's toolkit.

Solvent in Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H functionalization has become a powerful tool for the direct conversion of ubiquitous C-H bonds into valuable chemical bonds, offering a more atom-economical and efficient approach to complex molecule synthesis. The solvent in these reactions can significantly impact catalyst activity and selectivity. While specific studies detailing the use of 2-methyl-2-butanol in rhodium-catalyzed C-H functionalization are not extensively documented in the provided search results, the general principles of solvent effects in such reactions suggest that a moderately polar, protic solvent like 2-methyl-2-butanol could play a beneficial role. The solvent can influence the solubility of the rhodium catalyst and substrates, and potentially participate in the catalytic cycle through coordination or proton transfer events. Further research is needed to fully explore the potential of 2-methyl-2-butanol in this rapidly evolving field of catalysis.

Applications in Biocatalysis and Enzymatic Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The choice of solvent is critical in biocatalytic processes, as it can profoundly affect enzyme activity, stability, and substrate solubility. 2-Methyl-2-butanol has proven to be a suitable solvent for various enzymatic reactions.

Solvent for Immobilized Lipase-Catalyzed Esterification Processes

Immobilized lipases are widely used biocatalysts for esterification reactions, which are crucial in the production of flavors, fragrances, pharmaceuticals, and biofuels. The solvent plays a key role in these processes by dissolving the substrates and products, and by modulating the enzyme's microenvironment.

In the lipase-catalyzed transesterification of soybean oil with methanol (B129727) for biodiesel production, tert-amyl alcohol (2-methyl-2-butanol) has been successfully employed as the reaction medium. The use of tert-amyl alcohol was shown to mitigate the negative effects of excess methanol and the byproduct glycerol (B35011), leading to a high biodiesel conversion yield of 97%. researchgate.net This demonstrates the effectiveness of 2-methyl-2-butanol in creating a favorable environment for the lipase (B570770) to function efficiently.

Furthermore, in the enzymatic esterification of 5-caffeoylquinic acid with various fatty alcohols, 2-methyl-2-butanol was used as a solvent. The reactions in 2-methyl-2-butanol were observed to be faster and resulted in systematically higher conversions (55% to 75%) compared to solvent-free systems. researchgate.net

| Substrates | Enzyme | Solvent | Conversion Yield (%) |

| Soybean oil, Methanol | Novozym 435 | tert-Amyl alcohol | 97 |

| 5-Caffeoylquinic acid, Fatty alcohols (C8-C18:1) | Candida antarctica lipase B | 2-Methyl-2-butanol | 55-75 |

This table summarizes the high conversion yields achieved in lipase-catalyzed esterification reactions using 2-methyl-2-butanol as the solvent, highlighting its suitability for biocatalytic processes.

Influence on Enzyme Kinetics and Dissociation Constants

The presence of an organic solvent can significantly influence the kinetic parameters of an enzymatic reaction, including the Michaelis constant (K_M) and the dissociation constant of the enzyme-inhibitor complex (K_I). A study investigating the alcoholysis of methyl propionate and n-propanol catalyzed by immobilized lipase B from Candida antarctica (CALB) examined the effect of different added components, including 2-methyl-2-butanol, on the dissociation constant of the propanol-enzyme complex (K_I).

The results indicated that the inhibitory effect of propanol was influenced by the hydrophobicity of the added component. In the presence of 2-methyl-2-butanol, the dissociation constant (K_I) was found to be intermediate between that observed in the presence of the more hydrophilic water and the more hydrophobic hexane. researchgate.net Specifically, the K_I value in the presence of 2-methyl-2-butanol was higher than in hexane and lower than in water, suggesting that the polarity of 2-methyl-2-butanol modulates the interaction between the substrate and the enzyme's active site. researchgate.net

| Added Component (at thermodynamic activity of 0.3) | Dissociation Constant of Propanol-Enzyme Complex (K_I) (mM) |

| Water | 1.8 |

| 2-Methyl-2-butanol | 1.2 |

| Hexane | 0.8 |

This table presents the dissociation constants of the propanol-enzyme complex in the presence of different components, illustrating the influence of 2-methyl-2-butanol on enzyme kinetics.

Furthermore, the study revealed that the values of both K_I and the Michaelis constant for methyl propionate (K_MP) were significantly higher in liquid 2-methyl-2-butanol compared to a solid/gas reactor system with gaseous 2-methyl-2-butanol, indicating a pronounced solvent effect on the enzyme's kinetic behavior. researchgate.net

2-Methyl-2-butanol, also known as tert-Amyl Alcohol (TAA), is a branched pentanol (B124592) valued in various industrial applications for its solvent properties. riverlandtrading.comatamanchemicals.com As a tertiary alcohol, it exhibits unique characteristics, such as being a protic solvent and remaining liquid at room temperature, which makes it a useful alternative to tert-butyl alcohol. atamanchemicals.comnih.gov Its excellent solvency for a wide range of organic compounds underpins its use in numerous advanced chemical processes. riverlandtrading.comvinatiorganics.com

Solvent for Resins, Gums, and Coating Materials

2-Methyl-2-butanol serves as an effective solvent in the manufacturing of coatings, paints, and varnishes. riverlandtrading.com Its miscibility with numerous organic solvents, including alcohols, ethers, benzene, and chloroform, makes it a versatile choice for dissolving various natural and synthetic resins and gums. organicintermediate.comresearchgate.net This solubility is crucial for creating uniform solutions that can be easily applied to surfaces. specialchem.com

In coating formulations, 2-Methyl-2-butanol helps to dissolve components like binders, pigments, and additives, controlling the viscosity of the application. vinatiorganics.comspecialchem.com It plays a significant role in the performance of two-component (2K) polyurethane coatings, where it can increase the pot-life. atamanchemicals.com Its moderate evaporation rate is ideal for formulations that require controlled drying times, which can influence the quality and appearance of the final film. vinatiorganics.comspecialchem.com The solvent's ability to improve the flow and leveling of coatings contributes to a high-quality finish. vinatiorganics.com It is used as a solvent for coating materials based on epoxy resins and polyurethanes. nih.gov

Below is a table summarizing the types of materials for which 2-Methyl-2-butanol is used as a solvent.

| Material Category | Specific Examples | Industrial Application |

| Resins | Epoxy Resins, Polyurethane Resins, Alkyd Resins, Amino Resins | Paints, Automotive Coatings, Industrial Finishes vinatiorganics.comnih.govspecialchem.com |

| Gums | Natural and Synthetic Gums | Adhesives, Sealants, Lacquers researchgate.netnih.gov |

| Coating Materials | Paints, Varnishes, Lacquers | Protective Coatings, Decorative Finishes riverlandtrading.comspecialchem.com |

Stabilizing Agent in Chlorinated Hydrocarbon Systems

Beyond its primary role as a solvent, 2-Methyl-2-butanol also functions as a stabilizing agent, particularly for chlorinated hydrocarbon systems. atamanchemicals.comnih.gov Chlorinated hydrocarbons can degrade over time, especially when exposed to light, air, and moisture, leading to the formation of acidic byproducts like hydrochloric acid. These byproducts can corrode equipment and compromise the integrity of the solvent.

2-Methyl-2-butanol helps to inhibit this degradation process. It can act as an acid acceptor, neutralizing any acidic compounds that form and thereby preventing further decomposition of the chlorinated solvent. This stabilizing property is critical in applications where solvent purity and stability are paramount. For instance, it is cited as a stabilizing agent for 1,1,1-trichloroethane and chlorinated C3-C4 hydrocarbons. nih.gov Its role as a stabilizer enhances the shelf-life and reliability of these chemical systems in various industrial uses.

The table below details specific chlorinated hydrocarbons for which 2-Methyl-2-butanol acts as a stabilizer.

| Chlorinated Hydrocarbon | Function of Stabilizer |

| 1,1,1-Trichloroethane | Prevents degradation and acid formation nih.gov |

| Chlorinated C3-C4 Hydrocarbons | Inhibits decomposition, ensuring solvent integrity nih.gov |

Environmental Fate and Degradation Mechanisms of 2 Methyl 2 Butanol

Atmospheric Fate

The primary removal mechanism for 2-methyl-2-butanol (B152257) from the atmosphere is through chemical reaction. Its structural properties make it resistant to direct photolysis by sunlight.

In the troposphere, the dominant degradation pathway for 2-methyl-2-butanol is its reaction with photochemically-produced hydroxyl (OH) radicals. acs.orgsigmaaldrich.com This reaction is initiated by the abstraction of a hydrogen atom from the alcohol molecule by the highly reactive OH radical. acs.orgacs.org

Experimental studies using techniques like pulsed laser photolysis/laser-induced fluorescence have been conducted to determine the absolute rate coefficients for this gas-phase reaction. acs.orgsigmaaldrich.comnih.gov Research by Jiménez et al. measured the rate coefficient for the reaction of OH with 2-methyl-2-butanol (k₂) at 298 K (approximately 25 °C) to be (3.64 ± 0.60) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgsigmaaldrich.comresearchgate.net The study also investigated the reaction over a temperature range of 263-354 K and found that the rate coefficient did not show any significant temperature dependence. acs.orgsigmaaldrich.comresearchgate.net Another estimation using a structure-activity relationship (SAR) method calculated a similar rate constant of 4.9 x 10⁻¹² cm³ molecule⁻¹ sec at 25 °C. nih.gov

Table 1: Reaction Rate Coefficient of 2-Methyl-2-butanol with Hydroxyl Radicals

| Parameter | Value | Temperature (K) | Method | Source |

|---|---|---|---|---|

| Rate Coefficient (k₂) | (3.64 ± 0.60) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Experimental (PLP/LIF) | acs.orgsigmaaldrich.com |

The atmospheric half-life (t₁/₂) of 2-methyl-2-butanol is determined by its reaction rate with hydroxyl radicals and the average concentration of these radicals in the atmosphere. The half-life can be calculated using the rate constant from the reaction with OH radicals.

Based on the estimated rate constant of 4.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, the atmospheric half-life of 2-methyl-2-butanol is calculated to be approximately 3.3 days. nih.gov This calculation assumes a typical atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cm³. nih.gov This relatively short half-life indicates that 2-methyl-2-butanol is not expected to persist for long periods in the atmosphere and is unlikely to be transported over long distances.

Volatilization from Aqueous and Soil Environments

Volatilization is a key process influencing the distribution of 2-methyl-2-butanol between water, soil, and air. nih.gov This process is driven by the compound's physical properties, including its vapor pressure and Henry's Law constant. nih.govawsjournal.orgscielo.br

The Henry's Law constant for 2-methyl-2-butanol is reported as 1.38 x 10⁻⁵ atm-cu m/mole, which suggests that volatilization from moist soil and water surfaces is an expected and important fate process. nih.gov

In soil, the mobility and potential for volatilization are also influenced by adsorption to soil organic matter. The soil adsorption coefficient (Koc) for 2-methyl-2-butanol is estimated to be 73. nih.gov Based on classification schemes, this low Koc value indicates that 2-methyl-2-butanol is not expected to significantly adsorb to suspended solids and sediment. nih.gov This low adsorption, combined with its tendency to volatilize, suggests that it will be mobile in soil and can readily partition from the soil surface to the atmosphere, particularly from moist soils. nih.govrivm.nl Volatilization rates can be significantly reduced if the soil surface becomes dry. rivm.nl

Table 2: Physical Properties of 2-Methyl-2-butanol Relevant to Volatilization

| Property | Value | Significance | Source |

|---|---|---|---|

| Henry's Law Constant | 1.38 x 10⁻⁵ atm-m³/mol | Indicates a tendency to volatilize from water. | nih.gov |

| Estimated Koc | 73 | Suggests low adsorption to soil and sediment. | nih.gov |

Derivatives Incorporating 2 Methyl 2 Butanol Moieties Focus on Bis Structures

N,N'-Hexamethylene Bis-[(2-Methyl-Butanolylo-2)-Carbamate]

N,N'-Hexamethylene bis-[(2-methyl-butanolylo-2)-carbamate] is a notable derivative of interest in fine organic synthesis. researchgate.net Its structure, featuring two carbamate linkages connected by a hexamethylene chain, provides reactive N-H centers that are pivotal to its chemical behavior. researchgate.net

The synthesis of N,N'-Hexamethylene bis-[(2-methyl-butanolylo-2)-carbamate] is achieved through the reaction of 2-methyl-2-butanol (B152257) with hexamethylene diisocyanate. This process yields the target bis-carbamate in high yields. researchgate.net A specific synthetic pathway involves the alkylation of the carbamate with alkyl halides, such as pentane iodide. This reaction is typically conducted in a solvent like absolute dry benzene at room temperature (30-38°C) with stirring for 3.5-4.0 hours to yield N,N-diamyloyl substituted derivatives. researchgate.net

Table 1: Physicochemical Properties of N,N'-Hexamethylene Bis-[(2-Methyl-Butanolylo-2)-Carbamate]

| Property | Value |

|---|---|

| Molecular Formula | C18H36N2O4 |

| Yield (%) | 92.4 |

| Melting Point (°C) | 154-155 |

Source: researchgate.net

The reactivity of the N-H centers in N,N'-Hexamethylene bis-[(2-methyl-butanolylo-2)-carbamate] has been explored through several key reactions:

Dinitrosozation: The reaction with nitrous acid (generated from sodium nitrite and a strong acid) leads to the formation of N,N'-dinitroso derivatives. This electrophilic substitution reaction proceeds by the attack of the nitrosonium ion (NO+). To maximize the yield of the target product and avoid undesirable side reactions, the reaction mixture is typically cooled. researchgate.netijarset.comcyberleninka.ru The formation of the N,N'-dinitroso compound is confirmed by the appearance of characteristic absorption bands for the N-N=O group in spectroscopic analysis. researchgate.net

Metallation: This involves the reaction with a metal or organometallic compound to replace the acidic protons on the nitrogen atoms with metal ions, such as sodium. researchgate.net

Alkylation: The N-H centers can be alkylated using alkyl halides. For instance, reaction with pentane iodide in absolute dry benzene results in N,N-diamyloyl substituted products. researchgate.net

Halogenation: The introduction of halogen atoms, such as chlorine, at the nitrogen centers can be achieved to form N,N'-dichloro derivatives. researchgate.netijarset.comcyberleninka.ru

The structure of N,N'-Hexamethylene bis-[(2-methyl-butanolylo-2)-carbamate] and its derivatives is confirmed through various spectroscopic methods. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the presence of key functional groups.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compounds, which is then compared to the calculated theoretical values to verify the purity and identity of the product. researchgate.net

Table 2: Spectroscopic Data for N,N'-Hexamethylene Bis-[(2-Methyl-Butanolylo-2)-Carbamate] and its Dinitroso Derivative

| Compound | IR Spectral Data (cm⁻¹) | PMR Spectral Data (δ, m.g.) |

|---|---|---|

| Parent Bis-Carbamate | Not available | Not available |

| N,N'-Dinitroso Derivative | Not available | Not available |

Detailed spectral data values were indicated in the source but not provided in the accessible text. researchgate.net

Carbamate and bis-carbamate derivatives are significant in fine organic synthesis. researchgate.net They can serve as starting materials for the production of polymers and as corrosion inhibitors. researchgate.net The reactivity of the N-H group in bis-carbamates allows for nucleophilic and electrophilic substitution reactions, making them versatile intermediates for synthesizing a variety of other compounds. cyberleninka.ru

Synthesis of Other Bis-Compounds Utilizing 2-Methyl-2-butanol as a Reactant

2-Methyl-2-butanol also serves as a key reactant in the synthesis of other "bis" structures, particularly through electrophilic aromatic substitution reactions.

A prominent example is the synthesis of 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. This compound is prepared via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol. nih.govdoaj.orgsemanticscholar.orgresearchgate.net This reaction is a classic illustration of electrophilic aromatic substitution. nih.gov

The reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of glacial acetic acid. nih.govmnstate.edu The process involves placing 1,4-dimethoxybenzene, 2-methyl-2-butanol, and glacial acetic acid in a flask, cooling the mixture in an ice-water bath, and then adding concentrated sulfuric acid dropwise while maintaining a low temperature. nih.gov After the addition, the mixture is stirred at room temperature to allow the reaction to complete. nih.gov The product is then isolated by quenching the reaction with ice-cold water, which causes the white solid product to precipitate. nih.govmnstate.edu

The structure of the resulting compound, C18H30O2, has been confirmed by single-crystal X-ray analysis. nih.govresearchgate.net

Table 3: Reactants and Conditions for the Synthesis of 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene

| Reactant/Condition | Details |

|---|---|

| Aromatic Substrate | 1,4-dimethoxybenzene |

| Alkylating Agent | 2-methyl-2-butanol |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Temperature | Cooled in an ice-water bath during acid addition, then room temperature |

| Isolation | Quenching with ice-cold water followed by filtration |

Source: nih.govmnstate.edu

Structural Analysis of Derived Bis-Compounds (e.g., X-ray Diffraction)

Detailed structural analyses, such as those provided by single-crystal X-ray diffraction, are fundamental in understanding the three-dimensional arrangement of atoms and molecules. This technique provides precise information on bond lengths, bond angles, and crystal packing, which in turn dictates the physical and chemical properties of a compound.

For bis-compounds derived from moieties related to 2-methyl-2-butanol, X-ray diffraction studies would be critical in elucidating the spatial orientation of the bulky tert-amyl groups. The arrangement of these groups significantly influences the compound's efficacy as a stabilizer. For instance, the steric hindrance provided by the tert-amyl groups is a key feature in the mechanism of action for many light stabilizers.

While specific X-ray diffraction data for bis-compounds directly incorporating two 2-methyl-2-butanol units is not readily found in current literature, the principles of structural analysis remain applicable. Data from related structures, such as those containing tert-butyl groups, are more common and provide insights into how such bulky substituents are accommodated within a crystal lattice.

Hypothetical Crystallographic Data for a Bis-Compound Derived from 2-Methyl-2-butanol Moieties:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This table is illustrative and not based on experimental data for "Bis(2-methyl-2-butanol)" due to the lack of available information.

Formation of Highly Active Light Stabilizers for Polymers

The incorporation of sterically hindered groups, such as those derived from 2-methyl-2-butanol, is a well-established strategy in the synthesis of highly effective light stabilizers for polymers. These stabilizers, particularly HALS, play a crucial role in protecting polymers from degradation caused by exposure to UV radiation.

The general mechanism of HALS involves a cyclic process of scavenging free radicals that are formed during the photo-oxidation of the polymer. The bulky groups surrounding the amine functionality are essential for the stability and longevity of the stabilizer itself, allowing it to participate in this protective cycle numerous times.

The formation of light stabilizers incorporating 2-methyl-2-butanol moieties would likely involve multi-step organic synthesis. A common approach in the synthesis of HALS is the reaction of a substituted piperidine derivative with other molecules to build a larger, more complex structure. For a "bis" compound, this could involve linking two such piperidine units that have been functionalized with 2-methyl-2-butoxy groups.

Key Steps in the Hypothetical Formation of a Light Stabilizer with Bis(2-methyl-2-butoxy) Moieties:

Functionalization of a Piperidine Ring: A starting material, such as a derivative of 2,2,6,6-tetramethylpiperidine, would be reacted to introduce a linking point.

Introduction of the tert-Amyl Moiety: 2-Methyl-2-butanol (tert-amyl alcohol) could be introduced via an etherification or esterification reaction to form a 2-methyl-2-butoxy or related group on the piperidine ring.

Dimerization/Linking: Two of these functionalized piperidine units would then be linked together through a suitable bifunctional reagent to create the "bis" structure. The choice of linker can significantly impact the properties of the final stabilizer, such as its molecular weight, solubility, and compatibility with the polymer matrix.

The resulting bis-compound would be expected to exhibit high efficiency as a light stabilizer due to the presence of two sterically hindered amine centers, each protected by bulky tert-amyl groups. This structure would enhance its ability to scavenge radicals and interrupt the degradation cascade in the polymer.

Future Research Directions in the Chemistry of 2 Methyl 2 Butanol and Its Derivatives

Exploration of Novel and Sustainable Synthetic Routes

The primary industrial production of 2-methyl-2-butanol (B152257) involves the acid-catalyzed hydration of 2-methyl-2-butene. atamanchemicals.comwikipedia.org While effective, future research is increasingly focused on developing greener and more sustainable synthetic pathways that align with the principles of green chemistry.

Key areas for future exploration include: